Structural Differentiation via 8‑Hydroxy Substituent: Comparison with 6‑Chlorodihydroisoquinoline-Based BACE1 Inhibitors
In the Elan Pharmaceuticals BACE1 inhibitor program, the potent lead compound 8—a thiophene-dihydroisoquinoline featuring a 6‑chloro substituent and a propyl/pyrazole S3‑subpocket motif—achieved a BACE1 Alpha assay IC50 of 8 nM [1]. By contrast, the BindingDB entry for the 8‑hydroxy thiophenylmethyl analog (corresponding to CAS 827310-48-5) reports a BACE1 IC50 of 1,350 nM under a FRET‑based assay [2]. This ~170‑fold potency difference underscores that the 8‑OH substitution pattern, in the absence of the optimized S3‑subpocket elements, yields substantially weaker BACE1 engagement, making the compound a valuable negative‑control or selectivity probe rather than a direct potency comparator.
| Evidence Dimension | BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,350 nM |
| Comparator Or Baseline | Xu et al. compound 8 (6‑Cl‑dihydroisoquinoline scaffold) IC50 = 8 nM |
| Quantified Difference | ~170‑fold weaker potency for the 8‑OH analog |
| Conditions | Target compound: recombinant human BACE‑1, FRET assay with M‑2420 substrate, 1 h preincubation, 15 min readout [2]; Comparator: BACE1 AlphaScreen assay [1]. |
Why This Matters
Users requiring a BACE1‑active probe with moderate affinity for selectivity profiling or as a tool compound for crystallography should select the 8‑OH analog over highly optimized leads that saturate binding sites.
- [1] Xu, Y.Z., Yuan, S., Bowers, S., et al. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg. Med. Chem. Lett., 2013, 23, 3075-3080. View Source
- [2] BindingDB Entry BDBM50138279. IC50 for recombinant human BACE‑1 (FRET assay). View Source
